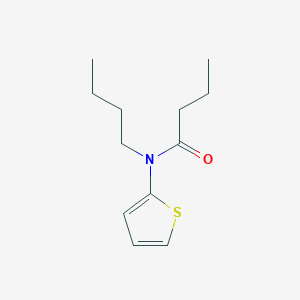

N-Butyl-N-(thiophen-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Butyl-N-(thiophen-2-yl)butanamide is an organic compound with the molecular formula C12H19NOS. It is a member of the amide family, characterized by the presence of a butyl group and a thiophene ring attached to the nitrogen atom of the butanamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(thiophen-2-yl)butanamide typically involves the reaction of butylamine with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

N-Butyl-N-(thiophen-2-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Synthesis of N-Butyl-N-(thiophen-2-yl)butanamide

The synthesis typically involves the reaction of thiophene-2-carboxylic acid with butylamine, often using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The process can be optimized through controlled parameters such as temperature and reaction time to yield high-purity products.

Synthetic Routes

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Thiophene-2-carboxylic acid + Butylamine | DCC, solvent (e.g., DMF), room temperature |

| 2 | Purification | Chromatography |

Key Chemical Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO₄ | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amines |

| Electrophilic Substitution | Halogens, nitrating agents | Halogenated/nitrated derivatives |

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development.

Case Studies

- Anticancer Activity : A study demonstrated that compounds similar to this compound showed significant antiproliferative effects against breast cancer cell lines (e.g., MDA-MB-231). The mechanism involved modulation of the JAK/STAT3 signaling pathway, which is crucial in cancer progression .

- Antimicrobial Properties : Another study explored the antimicrobial potential of thiophene derivatives, suggesting that modifications to the thiophene ring can enhance activity against various pathogens .

Applications in Medicinal Chemistry

The compound has notable applications in drug design due to its ability to interact with specific molecular targets within biological systems. Its unique structure allows for modifications that can enhance pharmacokinetic properties.

Potential Drug Candidates

- Cancer Therapeutics : Targeting pathways involved in tumor growth.

- Antimicrobial Agents : Development of new antibiotics based on structural modifications.

Applications in Materials Science

This compound is also explored for its utility in developing organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Material Properties

The compound's electrical properties make it suitable for incorporation into electronic devices, where it can function as a semiconductor or an active layer in devices.

Mecanismo De Acción

The mechanism of action of N-Butyl-N-(thiophen-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and the amide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes .

Comparación Con Compuestos Similares

Similar Compounds

N-Butyl-N-(thiophen-3-yl)butanamide: Similar structure but with the thiophene ring attached at the 3-position.

N-Butyl-N-(furan-2-yl)butanamide: Contains a furan ring instead of a thiophene ring.

N-Butyl-N-(pyridin-2-yl)butanamide: Features a pyridine ring in place of the thiophene ring.

Uniqueness

N-Butyl-N-(thiophen-2-yl)butanamide is unique due to the specific positioning of the thiophene ring, which influences its chemical reactivity and biological activity. The presence of the thiophene ring at the 2-position enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .

Actividad Biológica

N-Butyl-N-(thiophen-2-yl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a butanamide backbone with a thiophene ring, which contributes to its unique electronic properties. The presence of the thiophene moiety enhances its lipophilicity, aiding in its ability to cross biological membranes, including the blood-brain barrier (BBB) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing enzyme activity and receptor binding. This compound has been investigated for:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic pathways.

- Anticancer Activity : Research indicates that thiophene derivatives can induce apoptosis in cancer cells through intrinsic pathways. For instance, studies on related thiophene compounds have shown activation of caspases, leading to increased apoptotic cell death in cancer cell lines such as CCRF-CEM .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-Butyl-N-(furan-2-yl)butanamide | Furan derivative | Moderate antimicrobial properties |

| N-Butyl-N-(pyridin-2-yl)butanamide | Pyridine derivative | Enhanced neuroprotective effects |

| N-(Thiophen-2-yl)-N-butylpropanamide | Thiophene derivative | Stronger anticancer activity due to apoptosis induction |

The unique properties of the thiophene ring in this compound may provide advantages over its furan and pyridine counterparts, particularly in terms of anticancer efficacy .

Case Studies and Research Findings

- Anti-inflammatory Studies : Thiophene-based compounds have shown significant anti-inflammatory activity. In models of inflammation, certain derivatives demonstrated inhibition rates comparable to established anti-inflammatory drugs like indomethacin . This suggests that this compound may also possess similar properties.

- Cytotoxicity Assays : In vitro studies have shown that thiophene derivatives can inflict cytotoxicity on various cancer cell lines. For example, a study indicated that treatment with a thiophene derivative resulted in significant apoptosis in A549 lung cancer cells . These findings suggest potential applications for this compound in cancer therapy.

- Molecular Docking Studies : Computational studies using molecular docking techniques have indicated favorable binding affinities for this compound against various targets involved in inflammation and cancer progression. These studies provide insight into the compound's potential as a multitarget drug candidate .

Propiedades

IUPAC Name |

N-butyl-N-thiophen-2-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NOS/c1-3-5-9-13(11(14)7-4-2)12-8-6-10-15-12/h6,8,10H,3-5,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZASOHQBVLBBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CS1)C(=O)CCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.